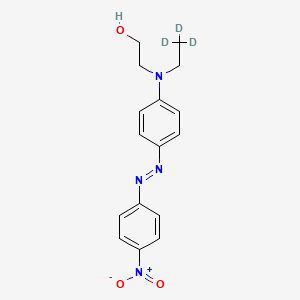

Disperse Red 1-d3

Description

The exact mass of the compound Disperse Red 1-d3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Disperse Red 1-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disperse Red 1-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(4-nitrophenyl)diazenyl]-N-(2,2,2-trideuterioethyl)anilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-2-19(11-12-21)15-7-3-13(4-8-15)17-18-14-5-9-16(10-6-14)20(22)23/h3-10,21H,2,11-12H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQABOMYTOFLPZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583548 | |

| Record name | 2-[(2,2,2-~2~H_3_)Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947601-97-0 | |

| Record name | 2-[Ethyl-2,2,2-d3-[4-[(1Z)-2-(4-nitrophenyl)diazenyl]phenyl]amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947601-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2,2,2-~2~H_3_)Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 947601-97-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Application Notes and Protocols for Disperse Red 1-d3 in Nonlinear Optical Material Research

For: Researchers, scientists, and drug development professionals exploring advanced nonlinear optical (NLO) materials.

Introduction: The Quest for Superior NLO Materials

Nonlinear optical (NLO) materials are at the heart of modern photonics, enabling technologies such as high-speed optical data processing, optical switching, and frequency conversion. Organic chromophores, with their large molecular hyperpolarizabilities and synthetic versatility, are a particularly promising class of NLO materials. Among these, Disperse Red 1 (DR1), an azobenzene dye, has been a benchmark chromophore for second-order NLO applications due to its significant dipole moment and push-pull electronic structure.[1]

This application note delves into the use of a deuterated analog, Disperse Red 1-d3 (DR1-d3), in the development of advanced NLO materials. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, has emerged as a subtle yet powerful strategy to enhance the performance of organic functional materials.[2][3] Specifically, in the context of NLO chromophores, deuteration can lead to improved photostability and modified photoswitching kinetics, addressing key challenges in the long-term operational stability of organic NLO devices.[4]

This guide provides a comprehensive overview of the synthesis, fabrication, and characterization of DR1-d3 based guest-host polymer systems for NLO research. We will explore the scientific rationale behind experimental choices and provide detailed, field-proven protocols to empower researchers in their exploration of next-generation NLO materials.

The Advantage of Deuteration: Why Disperse Red 1-d3?

The primary motivation for using DR1-d3 lies in the kinetic isotope effect. The increased mass of deuterium compared to hydrogen leads to a lower vibrational frequency of C-D bonds compared to C-H bonds. This seemingly small change can have a significant impact on the photostability of the molecule. Photodegradation pathways in organic dyes often involve the breaking of C-H bonds in the excited state. By replacing these bonds with stronger C-D bonds, the energy barrier for these degradation reactions is increased, thereby enhancing the photostability of the chromophore.[2][3]

Furthermore, the photoswitching behavior of azobenzene dyes, which is crucial for applications in optical data storage and light-actuated devices, can be subtly modulated by deuteration. The altered vibrational landscape of the molecule can influence the rates of trans-cis and cis-trans isomerization, offering a handle to fine-tune the material's response to light.[4]

PART 1: Synthesis of Disperse Red 1-d3

Proposed Synthetic Pathway

The synthesis of DR1-d3 can be envisioned as a two-step process:

-

Synthesis of the deuterated coupling component: N-ethyl-N-(2-hydroxyethyl)aniline-d3.

-

Azo coupling reaction: Diazotization of 4-nitroaniline and subsequent coupling with the deuterated aniline derivative.

Caption: Proposed two-step synthesis of Disperse Red 1-d3.

Protocol 1: Synthesis of N-ethyl-N-(2-hydroxyethyl)aniline-d3

This protocol is adapted from known procedures for the N-alkylation of anilines and subsequent hydroxyethylation.[5][6][7][8]

Materials:

-

Aniline

-

Acetaldehyde-d4

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Ethylene oxide

-

Taurine (catalyst)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Synthesis of N-ethyl-aniline-d3:

-

In a round-bottom flask under an inert atmosphere, dissolve aniline in methanol.

-

Cool the solution in an ice bath and slowly add acetaldehyde-d4.

-

Stir the reaction mixture at room temperature for 1 hour to form the Schiff base intermediate.

-

Slowly add sodium borohydride to the reaction mixture while maintaining the temperature below 20°C.

-

After the addition is complete, stir the reaction for an additional 3 hours at room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude N-ethyl-aniline-d3 by column chromatography or distillation.

-

-

Synthesis of N-ethyl-N-(2-hydroxyethyl)aniline-d3:

-

Caution: Ethylene oxide is a toxic and flammable gas. This reaction should be performed in a well-ventilated fume hood by experienced personnel.

-

In a pressure-rated reaction vessel, combine the purified N-ethyl-aniline-d3 and a catalytic amount of taurine.[5][7]

-

Seal the vessel and carefully introduce a controlled amount of ethylene oxide.

-

Heat the reaction mixture to approximately 100-130°C and maintain for several hours, monitoring the pressure.[8]

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any unreacted ethylene oxide.

-

The resulting crude N-ethyl-N-(2-hydroxyethyl)aniline-d3 can be purified by vacuum distillation or column chromatography.

-

Protocol 2: Synthesis of Disperse Red 1-d3 (Azo Coupling)

This is a standard diazotization and azo coupling reaction.[5][6]

Materials:

-

4-Nitroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

N-ethyl-N-(2-hydroxyethyl)aniline-d3

-

Sodium acetate

-

Ice

Procedure:

-

Diazotization of 4-Nitroaniline:

-

In a beaker, dissolve 4-nitroaniline in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.

-

Stir the resulting diazonium salt solution for 15-20 minutes at 0-5°C.

-

-

Azo Coupling:

-

In a separate beaker, dissolve the N-ethyl-N-(2-hydroxyethyl)aniline-d3 in a mixture of water and acetic acid.

-

Cool this solution to 0-5°C in an ice bath.

-

Slowly add the cold diazonium salt solution to the solution of the deuterated aniline derivative with vigorous stirring, maintaining the temperature below 5°C.

-

Add a solution of sodium acetate to adjust the pH and promote the coupling reaction. A colored precipitate of Disperse Red 1-d3 should form.

-

Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a toluene/heptane mixture) to obtain pure Disperse Red 1-d3.

-

PART 2: Fabrication of DR1-d3/PMMA Guest-Host Thin Films

Guest-host systems, where the NLO chromophore (guest) is physically dispersed within a polymer matrix (host), are a common and versatile approach for preparing NLO materials. Polymethyl methacrylate (PMMA) is a widely used host due to its excellent optical transparency, good processability, and high glass transition temperature (Tg).

Caption: Workflow for the fabrication of DR1-d3/PMMA guest-host thin films.

Protocol 3: Preparation of DR1-d3/PMMA Thin Films

Materials:

-

Disperse Red 1-d3 (synthesized as per Protocol 2)

-

Polymethyl methacrylate (PMMA, high molecular weight)

-

Toluene or other suitable solvent (e.g., chloroform, cyclopentanone)

-

Indium Tin Oxide (ITO) coated glass substrates

-

Spin coater

-

Hot plate or vacuum oven

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of PMMA in toluene (e.g., 10% w/v).

-

Prepare a stock solution of DR1-d3 in toluene.

-

Mix the PMMA and DR1-d3 solutions to achieve the desired guest-host concentration (typically 1-10 wt% of DR1-d3 relative to PMMA). The final polymer concentration will influence the film thickness.

-

Stir the solution overnight to ensure complete dissolution and homogeneity.

-

Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

-

-

Substrate Cleaning:

-

Thoroughly clean the ITO-coated glass substrates by sonicating sequentially in a series of solvents (e.g., acetone, isopropanol, deionized water).

-

Dry the substrates with a stream of nitrogen gas and, if necessary, treat with an oxygen plasma or UV-ozone cleaner to ensure a hydrophilic surface for good film adhesion.

-

-

Spin Coating:

-

Place a cleaned substrate on the chuck of the spin coater.

-

Dispense a sufficient amount of the DR1-d3/PMMA solution onto the center of the substrate.

-

Spin coat the film using a two-step process: a slow spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a fast spin (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired thickness.[9][10] The final thickness will depend on the solution viscosity and spin speed.

-

The film thickness can be measured using techniques such as profilometry or ellipsometry.

-

-

Baking:

-

After spin coating, bake the films on a hot plate or in a vacuum oven at a temperature below the glass transition temperature of PMMA (e.g., 80-90°C) for at least 1-2 hours to remove any residual solvent.

-

PART 3: Inducing Second-Order Nonlinearity: Corona Poling

For a material to exhibit second-order NLO properties, it must have a non-centrosymmetric molecular arrangement. In a guest-host system, the randomly oriented chromophores result in a centrosymmetric structure. Corona poling is a widely used technique to break this symmetry by aligning the dipolar chromophores in the polymer matrix.

Protocol 4: Corona Poling of DR1-d3/PMMA Films

Apparatus:

-

High-voltage power supply (5-10 kV)

-

Corona needle or wire electrode

-

Grounded planar electrode with a heating element

-

Temperature controller

-

Enclosure to control the atmosphere (optional, can be purged with nitrogen)

Procedure:

-

Setup:

-

Place the DR1-d3/PMMA film on the grounded heating plate.

-

Position the corona needle or wire electrode approximately 1-2 cm above the film surface.[11]

-

-

Poling Cycle:

-

Heat the sample to a temperature near the glass transition temperature of PMMA (typically 90-100°C). This allows for increased mobility of the chromophores within the polymer matrix.[11]

-

Once the poling temperature is reached, apply a high voltage (typically 5-7 kV) to the corona electrode. This generates a corona discharge, creating an electric field across the polymer film.[11]

-

Maintain the temperature and voltage for a set period (e.g., 10-30 minutes) to allow the DR1-d3 molecules to align with the electric field.

-

While keeping the high voltage applied, cool the sample down to room temperature. This "freezes" the aligned orientation of the chromophores.

-

Once the sample has cooled, turn off the high voltage.

-

Caption: The sequential steps involved in the corona poling process.

PART 4: Characterization of NLO Properties

A. Electric-Field-Induced Second-Harmonic Generation (EFISH)

EFISH is a powerful technique to measure the second-order NLO susceptibility (χ⁽²⁾) of the poled films. In this measurement, a fundamental laser beam passes through the film, and the intensity of the generated second-harmonic light is measured.

Protocol 5: EFISH Measurement

Apparatus:

-

Pulsed laser source with a long wavelength (e.g., Nd:YAG laser at 1064 nm) to avoid absorption by the chromophore.

-

Polarizers and half-wave plates to control the polarization of the fundamental and second-harmonic beams.

-

Focusing and collimating lenses.

-

Sample holder on a rotation stage.

-

Bandpass filter to isolate the second-harmonic signal.

-

Photomultiplier tube (PMT) or a sensitive photodiode for detection.

-

Lock-in amplifier for signal processing.

Procedure:

-

Setup:

-

Align the laser beam to pass through the poled region of the DR1-d3/PMMA film.

-

The sample is typically mounted on a rotation stage to vary the angle of incidence.

-

-

Measurement:

-

The intensity of the second-harmonic signal is measured as a function of the angle of incidence for different input and output polarization combinations (p-p, s-p, etc.).

-

A reference sample with a known χ⁽²⁾ (e.g., a quartz crystal) is used for calibration.

-

The Maker fringe pattern (the oscillation of the second-harmonic intensity with the angle of incidence) is recorded.

-

-

Data Analysis:

-

By fitting the Maker fringe data to theoretical models, the components of the second-order NLO tensor (e.g., d₃₃ and d₃₁) can be determined.

-

B. Photo-Induced Anisotropy

Photo-induced anisotropy (dichroism and birefringence) arises from the selective excitation and reorientation of the azobenzene chromophores upon irradiation with polarized light. This is a key property for applications in optical data storage and all-optical switching.

Protocol 6: Photo-Induced Dichroism Measurement

Apparatus:

-

"Pump" laser with a wavelength within the absorption band of DR1-d3 (e.g., an Argon ion laser at 488 nm or a diode laser around 450-500 nm).

-

"Probe" laser with a wavelength outside the main absorption band (e.g., a HeNe laser at 633 nm).

-

Polarizers for both pump and probe beams.

-

Photodetector to measure the transmission of the probe beam.

-

Sample holder.

Procedure:

-

Initial State:

-

Measure the initial absorbance of the un-poled DR1-d3/PMMA film for probe light polarized parallel and perpendicular to a reference axis. In an isotropic film, these should be equal.

-

-

Pumping:

-

Irradiate the film with the linearly polarized pump laser for a specific duration. The DR1-d3 molecules with their transition dipole moment aligned with the pump polarization will be preferentially excited and undergo trans-cis isomerization, leading to a depletion of this orientation in the trans state.

-

-

Probing the Anisotropy:

-

After the pump beam is blocked, measure the absorbance of the probe beam with its polarization parallel and perpendicular to the polarization of the pump beam.

-

The difference in these absorbances is the photo-induced dichroism.

-

-

Relaxation:

-

The decay of the photo-induced dichroism over time can be monitored to study the rotational dynamics and thermal back-relaxation of the chromophores in the polymer matrix.

-

PART 5: Stability Assessment

The long-term stability of the NLO properties is crucial for device applications. Both thermal and photochemical stability should be evaluated.

Protocol 7: Thermal Stability Assessment

Method: In-situ Second Harmonic Generation (SHG) monitoring.

Procedure:

-

Place the poled DR1-d3/PMMA film in a temperature-controlled stage within the EFISH setup.

-

Monitor the SHG signal at a fixed angle of incidence as the temperature is ramped up at a constant rate.[2][10]

-

The temperature at which the SHG signal starts to decay significantly is an indication of the thermal stability of the poled orientation. This is often related to the glass transition temperature of the polymer.

Protocol 8: Photochemical Stability Assessment

Method: Accelerated photostability testing.[12][13]

Apparatus:

-

Xenon arc lamp or a solar simulator with appropriate filters to mimic the solar spectrum.[14][15]

-

UV-Vis spectrophotometer.

Procedure:

-

Measure the initial UV-Vis absorption spectrum of the DR1-d3/PMMA film.

-

Expose the film to the light source in a controlled environment (temperature and humidity).

-

Periodically remove the sample and record its UV-Vis spectrum.

-

Photodegradation is indicated by a decrease in the absorbance at the maximum absorption wavelength (λ_max) of the chromophore.

-

A comparison of the degradation rate of DR1-d3 films with that of non-deuterated DR1 films under the same conditions will quantify the improvement in photostability.

Data Presentation

Table 1: Expected Optical and NLO Properties of DR1 and DR1-d3 in PMMA

| Property | Disperse Red 1 in PMMA | Disperse Red 1-d3 in PMMA (Expected) | Rationale for Expected Change |

| λ_max (nm) | ~490 | ~490 | Deuteration is not expected to significantly alter the electronic transition energy. |

| Second-Order NLO Coefficient (d₃₃) | Dependent on poling efficiency | Similar to DR1, potentially slightly higher due to subtle electronic effects. | The primary advantage of deuteration is in stability, not necessarily a large enhancement of the NLO coefficient. |

| Thermal Stability (Depoling Temp.) | Dependent on Tg of PMMA | Similar to DR1, primarily determined by the polymer matrix. | The thermal stability of the poled orientation is governed by the polymer's glass transition. |

| Photostability | Moderate | Significantly Higher | The stronger C-D bonds increase the activation energy for photodegradation pathways. |

Conclusion

Disperse Red 1-d3 represents a promising avenue for the development of more robust and reliable organic nonlinear optical materials. The strategic replacement of hydrogen with deuterium offers a pathway to significantly enhance the photostability of this widely used chromophore without drastically altering its desirable NLO properties. The protocols detailed in this application note provide a comprehensive framework for the synthesis, fabrication, and characterization of DR1-d3-based guest-host polymer systems. By following these guidelines and understanding the underlying scientific principles, researchers can effectively explore the potential of deuterated chromophores in advancing the field of photonics and optoelectronics.

References

-

PrepChem. Synthesis of N-Ethyl-N-2-hydroxyethyl-p-nitrosoaniline (EHNA). [Link]

-

PrepChem. Synthesis of N-ethyl-N-(2-hydroxyethyl)-3-methyl-4-nitroso-aniline. [Link]

- Google Patents. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline.

-

ResearchGate. Structure of the dye disperse red 1 (DR1) with the different radical.... [Link]

-

ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

-

ResearchGate. Study of Electrostictive Properties of PMMA Thin Film Using Corona-poling. [Link]

-

ACS Publications. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews. [Link]

-

ResearchGate. Spin-coated PMMA films. [Link]

-

MDPI. Photoinduced Interactions in Thin Films of Azo Dyes and Planar-Aligned Nematic Liquid Crystal. [Link]

-

IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

-

ResearchGate. Thermal stability data of poled polymers showing comparison of second.... [Link]

-

BYU Photonics. Corona Poling. [Link]

-

NIH. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. [Link]

-

Korea Science. Elucidating H/D-Exchange Mechanism of Active Hydrogen in Aniline and Benzene-1,2-dithiol. [Link]

-

Optica Publishing Group. Second-harmonic generation and absorption studies of polymer–dye films oriented by corona-onset poling at elevated temperatures. [Link]

-

Q-Lab. Understanding ICH Photostability Testing. [Link]

-

David Publishing. Azo-Dye Doped Polymers as an Universal Light Polarization Sensitive Photo Material. [Link]

-

Personal Care & Homecare Additives. N-Ethyl, N-[2-Hydroxyethyl]Aniline (DC-15). [Link]

-

Macmillan Group. Applications and Synthesis of Deuterium-Labeled Compounds. [Link]

-

Wikipedia. Hydrogen–deuterium exchange. [Link]

-

Enercon Industries. Corona Treatment: An Overview. [Link]

-

JOCPR. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]

-

PubMed. ICH Guideline for Photostability Testing: Aspects and Directions for Use. [Link]

-

ResearchGate. (PDF) Orientation of Azo-Dye Molecules in Polymer Films, via Photoisomerization: Dichroism Measurements and Second Harmonic Generation. [Link]

-

MDPI. Photothermal and Reorientational Contributions to the Photomechanical Response of DR1 Azo Dye-Doped PMMA Fibers. [Link]

-

CK Isotopes. Synthetic Intermediates for Deuterated Pharmaceuticals. [Link]

-

Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

-

Sareltech. The Corona Treatment of PP Polymer Films in Practice. [Link]

-

MDPI. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. [Link]

-

ResearchGate. Schematic representation of the configuration for EFISH measurements.. [Link]

-

ResearchGate. Thermally Stable Guest-Host Polyetherketone Poled Polymer for Electro-Optical Applications. [Link]

-

arXiv. APPLICATION OF CORONA DISCHARGE FOR POLING FERROELECTRIC AND NONLINEAR OPTICAL POLYMERS. [Link]

Sources

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. photonics.byu.edu [photonics.byu.edu]

- 12. database.ich.org [database.ich.org]

- 13. ikev.org [ikev.org]

- 14. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 15. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analytical Standards for the Determination of Allergenic Dyes in Consumer Products

Abstract

This application note provides a comprehensive guide to the analytical standards and protocols for testing allergenic dyes in textiles, leather, and other consumer products. It is designed for researchers, scientists, and quality control professionals in the textile, apparel, and drug development industries. The document outlines the key classes of allergenic dyes, the regulatory landscape, and detailed, field-proven methodologies for their detection and quantification. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to ensure technical accuracy and trustworthy results.

Introduction: The Imperative for Allergenic Dye Testing

The vibrant colors that enhance consumer products can sometimes come at a cost to human health. Certain dyes, particularly specific azo and disperse dyes, have been identified as potent allergens and, in some cases, precursors to carcinogens.[1] Allergic contact dermatitis is a significant concern, with disperse dyes being a primary culprit in textile-related cases.[2] Furthermore, a specific subset of azo dyes can undergo reductive cleavage to release aromatic amines, some of which are classified as carcinogenic.[3][4]

Regulatory bodies worldwide have established stringent limits on the presence of these hazardous substances in consumer goods that come into direct and prolonged contact with the skin.[3][5] This necessitates robust, reliable, and validated analytical methods to ensure product safety and compliance. This application note delves into the foundational analytical workflows for identifying and quantifying these restricted dyes.

Key Classes of Allergenic and Restricted Dyes

Azo Dyes and the Risk of Carcinogenic Aromatic Amines

Azo dyes are the most widely used class of colorants in the textile industry, accounting for 60-70% of all dyes.[3] The primary toxicological concern is not the azo dye molecule itself, but its potential to degrade and release specific aromatic amines. Under reductive conditions, such as those created by skin microflora or certain industrial processes, the azo bond (-N=N-) can be cleaved, yielding constituent amines.[4]

The European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, under Annex XVII, restricts the use of azo dyes that can release any of the 22 specified aromatic amines to a concentration above 30 mg/kg (0.003% by weight) in textiles and leather articles.[3][6]

Allergenic Disperse Dyes

Disperse dyes are primarily used for dyeing synthetic fibers like polyester, acetate, and acrylics.[7] While not linked to carcinogenic amines, several disperse dyes are known sensitizers that can cause allergic contact dermatitis.[5][8] The diagnosis of a textile dye allergy is typically confirmed through patch testing.[7] Although regulations are less globally harmonized for specific allergenic disperse dyes compared to azo dyes, consumer safety demands their monitoring and control.

Regulatory Landscape: A Global Overview

A thorough understanding of the regulatory framework is critical for compliance. The following table summarizes key regulations and standards.

| Regulation/Standard | Jurisdiction | Key Provisions |

| REACH (EC) 1907/2006 Annex XVII, Entry 43 | European Union | Restricts azo dyes capable of releasing 22 specified aromatic amines to < 30 mg/kg in textiles and leather.[3][6] |

| EN ISO 14362-1:2017 | International (adopted by CEN) | Standard method for detecting certain aromatic amines derived from azo colorants in textiles.[9][10] |

| EN ISO 14362-3:2017 | International (adopted by CEN) | Specific method for the detection of 4-aminoazobenzene.[11][12] |

| German Food and Feed Code (LFGB) | Germany | Restricts certain allergenic disperse dyes.[6] |

| China GB 18401-2010 | China | National general safety technical code for textile products, includes limits for banned azo dyes.[13] |

| Consumer Product Safety Commission (CPSC) | United States | While not having a specific ban on all allergenic dyes, the CPSC enforces regulations on hazardous substances in consumer products, which can include certain dyes if they are determined to be strong sensitizers.[14][15] |

Analytical Workflow: From Sample to Result

A systematic analytical approach is essential for accurate and reproducible results. The general workflow involves sample preparation (extraction and, if necessary, chemical modification) followed by chromatographic separation and detection.

Caption: General analytical workflow for allergenic dye testing.

Detailed Protocols

Protocol 1: Determination of Aromatic Amines from Azo Dyes in Textiles (Based on EN ISO 14362-1)

This protocol outlines the reductive cleavage of azo dyes followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis to detect and quantify restricted aromatic amines.

5.1.1. Principle

Azo dyes are cleaved at the azo linkage using a reducing agent (sodium dithionite) in a buffered aqueous solution at an elevated temperature. The resulting aromatic amines are then extracted into an organic solvent, concentrated, and analyzed by GC-MS. For certain fiber types like polyester, a preliminary extraction of the dye is necessary before reduction.[9]

5.1.2. Materials and Reagents

-

Sodium dithionite (Na₂S₂O₄)

-

Citrate buffer solution (pH 6.0)

-

Xylene (for disperse dye extraction)[9]

-

Methyl tert-butyl ether (MTBE)

-

Aromatic amine standard solutions

-

Internal standard solution (e.g., D8-naphthalene)

-

Diatomaceous earth or supported liquid extraction (SLE) cartridges[16]

-

Anhydrous sodium sulfate

5.1.3. Step-by-Step Protocol

-

Sample Preparation:

-

Cut the textile sample into small pieces (approx. 5x5 mm).

-

Accurately weigh 1.0 g of the sample into a reaction flask.

-

-

Colorant Extraction (for Polyester and other synthetic fibers):

-

Add 10 mL of xylene to the flask containing the sample.

-

Heat the mixture at 130°C for 30 minutes in a sealed vessel.

-

Cool the extract and proceed to the reduction step.

-

-

Reductive Cleavage:

-

Add 10 mL of citrate buffer (pH 6.0) to the reaction flask (or the xylene extract).

-

Heat the mixture to 70°C.

-

Add 5 mL of aqueous sodium dithionite solution.

-

Maintain the temperature at 70°C for 30 minutes with gentle agitation.

-

-

Liquid-Liquid Extraction:

-

Cool the reaction mixture to room temperature.

-

Add a known amount of internal standard.

-

Add 10 mL of MTBE and shake vigorously for 1 minute.

-

Separate the organic phase. Repeat the extraction twice more with fresh MTBE.

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove residual water.

-

Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject 1 µL of the concentrated extract into the GC-MS system.

-

Use a suitable capillary column (e.g., a (35%-Phenyl)-methylpolysiloxane phase) for separation.[11]

-

Operate the mass spectrometer in both Scan and Selected Ion Monitoring (SIM) mode for qualitative and quantitative analysis, respectively.[17]

-

5.1.4. Quality Control and Validation

-

Method Blank: A blank sample (e.g., undyed cotton) should be processed with each batch to check for contamination.

-

Spiked Sample: A known amount of a standard mixture of aromatic amines should be added to a blank sample and processed to determine recovery rates. Recoveries should typically be within 80-120%.

-

Calibration: A multi-point calibration curve should be generated for each target amine to ensure linearity and accurate quantification.

Protocol 2: Determination of Allergenic Disperse Dyes in Textiles

This protocol uses High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Mass Spectrometry (HPLC-MS) for the identification and quantification of specific disperse dyes.

5.2.1. Principle

Disperse dyes are extracted from the textile material using a suitable organic solvent. The extract is then analyzed by HPLC, where the dyes are separated based on their affinity for the stationary phase. DAD provides spectral information for identification, while MS offers higher specificity and sensitivity.[18][19][20]

5.2.2. Materials and Reagents

-

Acetone or Pyridine[21]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or ammonium acetate (for mobile phase modification)

-

Disperse dye analytical standards (e.g., Disperse Blue 106, Disperse Yellow 3, Disperse Orange 1)[18]

-

Syringe filters (0.45 µm)

5.2.3. Step-by-Step Protocol

-

Sample Preparation:

-

Cut the textile sample into small pieces.

-

Accurately weigh 0.5 g of the sample into a flask.

-

-

Extraction:

-

Add 20 mL of acetone (or other suitable solvent) to the flask.

-

Extract the sample in an ultrasonic bath for 30 minutes at 60°C.

-

Alternatively, use Accelerated Solvent Extraction (ASE) for more efficient extraction.[5]

-

-

Filtration and Concentration:

-

Allow the mixture to cool and filter the extract to remove textile fibers.

-

Concentrate the extract to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

-

Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC-DAD/MS Analysis:

-

Inject 10 µL of the sample into the HPLC system.

-

Use a C18 reversed-phase column for separation.

-

Employ a gradient elution program with a mobile phase consisting of water and acetonitrile/methanol, often with a modifier like formic acid.

-

Set the DAD to acquire spectra over a relevant wavelength range (e.g., 250-700 nm).

-

If using MS, operate in a suitable ionization mode (e.g., Electrospray Ionization - ESI) and scan for the parent ions of the target dyes.

-

5.2.4. Self-Validating System

-

Retention Time Matching: The retention time of a peak in the sample chromatogram must match that of the corresponding analytical standard.

-

Spectral Library Matching (DAD): The UV-Vis spectrum of the peak in the sample must have a high match factor with the spectrum of the standard from a spectral library.

-

Mass Confirmation (MS): The mass-to-charge ratio (m/z) of the detected compound must correspond to the expected molecular ion of the target dye.

Data Interpretation and Reporting

The final concentration of the analyte is calculated based on the calibration curve. For azo dyes, the result is reported as the concentration of the specific aromatic amine in mg/kg of the original sample material. For disperse dyes, the concentration of the intact dye is reported.

It is crucial to consider potential interferences. For example, some non-restricted azo dyes can degrade to form aniline or 1,4-phenylenediamine. If these are detected, further analysis using a method like that described in EN 14362-3 is required to check for the presence of 4-aminoazobenzene.[11]

Caption: Decision tree for handling potential false positives in azo dye testing.

Conclusion

The analysis of allergenic and restricted dyes is a critical component of product safety and regulatory compliance in the textile and consumer goods industries. The protocols detailed in this application note, grounded in established international standards, provide a robust framework for achieving accurate and defensible results. By understanding the chemistry of the dyes, the principles of the analytical methods, and the regulatory requirements, laboratories can confidently ensure the safety of colored products for consumers.

References

-

SGS. (2017, May 12). New European Standard for Aromatic Amines Derived from Azo Colorants Released. Retrieved from [Link]

-

Shimadzu. (2016, July). Test Methods for Certain Aromatic Amines Derived from Azo Colorants. Retrieved from [Link]

-

ResearchGate. (n.d.). Are allergenic disperse dyes used for dyeing textiles?. Request PDF. Retrieved from [Link]

-

Compliance Gate. (2020, September 22). Azo Dye Regulations in the European Union: An Overview. Retrieved from [Link]

-

FILK Test Lab. (n.d.). DIN EN 14362-1 (accredited). Retrieved from [Link]

-

PubMed. (n.d.). Development of mild extraction methods for the analysis of natural dyes in textiles of historical interest using LC-diode array detector-MS. Retrieved from [Link]

-

Analytical Methods. (n.d.). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Retrieved from [Link]

-

Buzzi Laboratorio Analisi. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Retrieved from [Link]

-

TUV Rheinland. (2017, November 13). Updated method for detection of aromatic amines released from azo dyes by reductive cleavage EN 14362-1: 2017. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Retrieved from [Link]

-

HKTDC Research. (2021, January 5). Test Methods for Azocolourants in Textile Products Revised. Retrieved from [Link]

-

REWE Group. (n.d.). Amines from azo dyes and carcinogenic dyes. Retrieved from [Link]

-

KoreaScience. (n.d.). A Study on the Quantitative Analysis of Allergenic Dispersed Dyes in Polyester Dyeing Fabric Using by HPTLC. Retrieved from [Link]

-

DermNet. (n.d.). Textile dye allergy. Retrieved from [Link]

-

Danish Environmental Protection Agency. (n.d.). Survey of Selected Allergenic, Disperse Dyes in Clothes. Retrieved from [Link]

-

Lund University Publications. (n.d.). Contact Allergy to Textile Dyes - Clinical and Chemical Studies on Disperse Dyes. Retrieved from [Link]

-

CPSC.gov. (n.d.). Business Guidance FAQ. Retrieved from [Link]

-

EUR-Lex. (n.d.). Communication from the Commission to the European Parliament and the Council on the sustainable competitiveness of the textile and clothing sector in the European Union. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification of dyes on single textile fibers by HPLC-DAD-MS. Retrieved from [Link]

-

Agilent. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved from [Link]

-

Regatta. (n.d.). Restricted Substance list 1. Prohibited Azo Dyes REACH (EC) 1907/2006 Annex XVII entry 43. Retrieved from [Link]

-

CPSC.gov. (2015, October 21). CPSC Clarified requirements for testing of dyed textile and components testing. Retrieved from [Link]

-

CPSC.gov. (n.d.). CPSC Staff's Strong Sensitizer Guidance Document. Retrieved from [Link]

Sources

- 1. rewe-group.com [rewe-group.com]

- 2. EUR-Lex - 52013DC0656 - EN [eur-lex.europa.eu]

- 3. compliancegate.com [compliancegate.com]

- 4. DIN EN 14362-1 (accredited) - FILK Test Lab [filkfreiberg.de]

- 5. www2.mst.dk [www2.mst.dk]

- 6. cdn.regatta.com [cdn.regatta.com]

- 7. dermnetnz.org [dermnetnz.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. New European Standard for Aromatic Amines Derived from Azo Colorants Released | SGS [sgs.com]

- 10. insights.tuv.com [insights.tuv.com]

- 11. shimadzu.com [shimadzu.com]

- 12. HKTDC Research [research.hktdc.com]

- 13. lcms.cz [lcms.cz]

- 14. cpsc.gov [cpsc.gov]

- 15. cpsc.gov [cpsc.gov]

- 16. agilent.com [agilent.com]

- 17. peakscientific.com [peakscientific.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. A Study on the Quantitative Analysis of Allergenic Dispersed Dyes in Polyester Dyeing Fabric Using by HPTLC -Textile Science and Engineering | Korea Science [koreascience.kr]

Application Note: Quantitative Analysis of Disperse Red 1 in Wastewater via Isotope Dilution LC-MS/MS

Executive Summary

This application note details a robust protocol for the quantification of Disperse Red 1 (DR1) , a mutagenic azo dye, in complex wastewater matrices. Unlike external calibration methods which succumb to matrix suppression (often >30% in textile effluents), this method utilizes Isotope Dilution Mass Spectrometry (IDMS) . By spiking samples with a stable isotope-labeled internal standard (Disperse Red 1-d

Introduction & Causality

Disperse Red 1 is a hydrophobic azo dye widely used in synthetic textile dyeing. Its environmental release is critical due to its potential to undergo reductive cleavage, releasing carcinogenic aromatic amines.[1]

The Analytical Challenge: Matrix Effects

Wastewater contains high concentrations of surfactants, humic acids, and salts. In Electrospray Ionization (ESI), these co-eluting compounds compete for charge, causing Signal Suppression .

-

External Calibration Fallacy: If a clean standard yields an area of 100,000 but the matrix suppresses the signal by 40%, a sample containing the same concentration will yield 60,000, leading to a 40% underestimation.

-

The IDMS Solution: The isotopically labeled standard (

H or

Materials & Reagents

Standards

-

Target Analyte: Disperse Red 1 (Purity >98%).

-

Internal Standard (IS): Disperse Red 1-d

(Ethyl-d-

Note: If exact matching IS is unavailable, Disperse Red 13-d

may be used as a surrogate, though true IDMS requires the isotopologue.

-

Chemistry[1][2][3][4][5][6][7]

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Additives: Formic Acid (FA) or Ammonium Acetate (for pH buffering).

-

SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB or Strata-X), 200 mg/6 mL.

Experimental Workflow (Visualized)

The following diagram illustrates the critical control points where the Internal Standard (IS) corrects for error.

Caption: IDMS Workflow. The Internal Standard is introduced before extraction, ensuring it compensates for both physical loss during SPE and signal suppression during LC-MS ionization.

Protocol 1: Sample Preparation

Objective: Isolate DR1 from wastewater while normalizing recovery using the IS.

-

Collection: Collect 250 mL wastewater in amber glass bottles (prevent photodegradation).

-

Spiking (The IDMS Core):

-

Aliquot 100 mL of sample.

-

Add 50 µL of Disperse Red 1-d

working solution (1.0 µg/mL). -

Result: Final IS concentration = 0.5 ng/mL (500 ppt).

-

Crucial: Allow to equilibrate for 30 minutes. This ensures the IS binds to suspended solids similarly to the native analyte.

-

-

Filtration: Filter through 0.7 µm Glass Fiber Filter (GFF) to remove large particulates.

-

Note: If the dye is suspected to be bound to solids, the filter must be extracted separately (ultrasonic extraction in MeOH) and combined, but for dissolved phase analysis, proceed with filtrate.

-

-

SPE Extraction (HLB Cartridge):

-

Condition: 6 mL MeOH followed by 6 mL Milli-Q water.

-

Load: Pass the 100 mL spiked sample through the cartridge at ~5 mL/min.

-

Wash: 6 mL of 5% MeOH/Water (Removes salts and highly polar interferences).

-

Dry: Vacuum dry cartridge for 10 minutes.

-

Elute: 2 x 3 mL MeOH (Collect in a glass tube).

-

-

Concentration: Evaporate eluate to dryness under Nitrogen at 40°C. Reconstitute in 1.0 mL of Initial Mobile Phase (e.g., 50:50 MeOH:Water).

Protocol 2: LC-MS/MS Instrumental Analysis

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S or Sciex 6500+).

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 10% B

-

1-6 min: Ramp to 95% B

-

6-8 min: Hold 95% B

-

8.1 min: Re-equilibrate to 10% B.

-

Mass Spectrometry Parameters (MRM)

Ionization: Electrospray Positive (ESI+). Source Temp: 350°C.

| Analyte | Precursor Ion ( | Product Ion ( | Role | Collision Energy (eV) |

| Disperse Red 1 | 315.1 | 179.1 | Quantifier | 25 |

| 315.1 | 151.1 | Qualifier | 35 | |

| Disperse Red 1-d | 319.1 | 183.1 | IS Quantifier | 25 |

Note: The transition 315.1 > 179.1 corresponds to the cleavage of the azo bond and loss of the nitro-phenyl group, a characteristic fragmentation for this class.

Data Analysis: The IDMS Calculation

Quantification is not based on absolute area, but on the Area Ratio .

Step 1: Determine Relative Response Factor (RRF)

Inject a calibration standard containing known concentrations of Native DR1 (

Step 2: Calculate Sample Concentration

Using the RRF derived above:

- : The concentration of the IS added to the sample (0.5 ng/mL).

-

Self-Validation: If the extraction recovery drops to 50% due to matrix issues, both

and

References

-

Zocolo, G. J., et al. (2015).[2] "Using SPE-LC-ESI-MS/MS analysis to assess disperse dyes in environmental water samples." Journal of Chromatographic Science, 53(7), 1201–1208.

-

Tanigawa, T., et al. (Shimadzu Application Note). "LC/MS/MS Analysis for Restricted Chemicals in Textiles." Shimadzu Corporation.

-

U.S. EPA. (2023). "Method 1633: Analysis of PFAS by Isotope Dilution LC-MS/MS." (Cited for IDMS theoretical framework and validation protocols).

-

Vacchi, F. I., et al. (2016). "Occurrence and risk assessment of azo dyes in a water supply system." Chemosphere.[3] (Context on DR1 environmental toxicity).

Sources

Application Note: Precision Tracing of Azo Dye Migration in Polymers using Disperse Red 1-d3

Abstract

Dye migration in polymers—often referred to as "bleeding" or "contact transfer"—presents a critical failure mode in textiles, packaging, and medical device manufacturing. Traditional colorimetric analysis lacks the sensitivity to detect trace migration or distinguish between surface rubbing and molecular diffusion. This Application Note details a high-precision protocol using Disperse Red 1-d3 (a deuterated isotopolog) as a specific tracer and Internal Standard (IS). By leveraging Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this method corrects for severe matrix effects common in polymer extracts, providing a self-validating system for quantifying migration kinetics governed by Fickian diffusion.

Part 1: The Mechanistic Basis

Why Disperse Red 1-d3?

Disperse Red 1 (DR1) is a benchmark azo dye (CAS 2872-52-8) widely used in polyesters and acetates.[1] Its migration is driven by its low molecular weight (314.34 g/mol ) and lipophilicity, allowing it to move through the free volume of polymer chains.

The deuterated analog, Disperse Red 1-d3 (where three hydrogen atoms, typically on the N-ethyl group, are replaced by deuterium), serves two critical functions:

-

Isotope Dilution Mass Spectrometry (IDMS): Polymer extracts are chemically complex "dirty" matrices. They often cause ion suppression in Electrospray Ionization (ESI), where co-eluting oligomers steal charge from the analyte. Because DR1-d3 is chemically identical to DR1, it co-elutes and suffers the exact same suppression. The ratio of Analyte/IS remains constant, mathematically canceling out the error.

-

Differentiation of Source: In multi-layer laminates where DR1 might already be present in trace amounts, spiking a specific layer with DR1-d3 allows researchers to trace the migration of that specific layer's dye, distinguishing it from background contamination.

The Physics of Migration

Migration follows Fick’s Second Law of Diffusion , describing how the concentration (

- (Diffusion Coefficient): The speed of the dye molecule moving through the polymer matrix.

- (Partition Coefficient): The equilibrium ratio of dye concentration between two contacting phases.

This protocol utilizes a "Sandwich Contact Test" to empirically determine

Part 2: Experimental Design & Workflow

Materials

-

Internal Standard: Disperse Red 1-d3 (Isotopic purity >98%).

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Tetrahydrofuran (THF) for dissolution.

-

Matrix: Blank Polyester (PET) or Acetate film (Receiver).

Workflow Visualization

The following diagram outlines the "Sandwich" migration test and subsequent extraction.

Figure 1: Step-by-step workflow for the accelerated migration study using a deuterated tracer.

Part 3: Analytical Protocol (LC-MS/MS)

Sample Extraction

-

Cut: Dice the "Receiver" polymer film into

mm fragments. -

Solubilize: Add 10 mL of THF (for total dissolution) or Methanol (for surface extraction).

-

Sonicate: Ultrasonicate at 40°C for 30 minutes.

-

Filter: Pass supernatant through a 0.2 µm PTFE syringe filter into an amber vial.

-

IS Spike: Add Disperse Red 1-d3 (if quantifying native DR1) OR if DR1-d3 was the migrant, add native DR1 as the inverse standard (Reverse IDMS). Standard Protocol assumes quantifying native DR1 using d3 spike:

-

Add 20 µL of DR1-d3 working solution (1 µg/mL) to 980 µL of extract.

-

LC-MS/MS Parameters

The use of a Triple Quadrupole (QqQ) is essential for Multiple Reaction Monitoring (MRM).

Chromatography (UHPLC):

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 95% B over 5 minutes.

Mass Spectrometry (ESI+):

-

Ionization: Positive Mode (ESI+).

-

Source Temp: 350°C.

-

Capillary Voltage: 3.5 kV.

MRM Transitions Table:

| Compound | Precursor Ion ( | Product Ion ( | Role | Collision Energy (eV) |

| Disperse Red 1 | 315.1 | 179.1 | Quantifier | 25 |

| 151.1 | Qualifier | 30 | ||

| Disperse Red 1-d3 | 318.1 | 182.1 | Internal Std | 25 |

Note: The mass shift of +3 Da is retained in the fragment if the label is on the N-ethyl chain, which is typical for these syntheses.

The Logic of MS Validation

The following diagram illustrates how the MS/MS system distinguishes the migrant from the background using the mass filter.

Figure 2: LC-MS/MS filtration logic separating the native dye from the deuterated standard.

Part 4: Data Analysis & Validation

Calculation of Migration

Do not rely on absolute peak areas. Calculate the Response Ratio (RR) :

Using a calibration curve of RR vs. Concentration, determine the mass of dye (

Determining Diffusion Coefficient ( )

For short migration times (where

- : Equilibrium mass (total dye available).

- : Thickness of the polymer film.

-

Plot

vs.

Method Validation Criteria (Self-Validating)

-

Linearity:

for the calibration curve (0.5 ng/mL to 100 ng/mL). -

Recovery: Spike blank polymer extracts with DR1 and DR1-d3. The calculated concentration must be within 85-115% of the theoretical value.

-

Matrix Effect (ME):

-

Acceptance: If ME is >20% (suppression), the d3-IS correction is mandatory .

-

References

-

National Institute of Standards and Technology (NIST). (2017). Disperse Red 1 Spectral Data and Physical Properties. NIST Chemistry WebBook. [Link]

-

Shimadzu Corporation. (2021). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Application Note C190. [Link]

- Crank, J. (1975). The Mathematics of Diffusion. 2nd Edition, Oxford University Press.

-

U.S. EPA. (1995). LC/MS Techniques for the Analysis of Dyes. EPA/600/R-95/103. [Link]

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Disperse Red 1-d3 Signal Intensity in Mass Spectrometry

Welcome to the technical support guide for the analysis of Disperse Red 1-d3 by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals who utilize this deuterated internal standard for the quantification of Disperse Red 1. Achieving a robust and reproducible signal for this lipophilic azo dye can be challenging. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your experimental parameters for maximum signal intensity and data quality.

Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides rapid solutions to get your analysis back on track.

Q1: My Disperse Red 1-d3 signal is suddenly very low or has disappeared completely. What should I check first?

A complete loss of signal typically points to a singular, critical failure point rather than a need for subtle optimization. Before diving into complex method parameters, perform a systematic check of the basics. The issue is likely with the instrument hardware, fluidic connections, or a fundamental setup error. A common culprit is a problem with the ionization spray, which can be visually inspected on some instruments.[1][2]

Q2: What is the single most common cause of chronically low or inconsistent signal intensity for Disperse Red 1?

The most significant and frequently encountered issue for Disperse Red 1 is matrix effects .[3] Disperse Red 1 is a small, non-ionic molecule, making it susceptible to ionization suppression by co-eluting compounds from the sample matrix (e.g., textile extracts, biological fluids).[4][5] One study noted a severe matrix effect of 33.1% for the parent compound, which was significantly improved to 90.1% simply by diluting the sample.[3] If you are experiencing inconsistent signal, especially between calibration standards and actual samples, matrix effects should be your primary suspect.

Q3: What ionization source, ESI or APCI, is recommended for Disperse Red 1-d3?

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used, but the choice depends on your sample matrix and LC conditions.

-

Electrospray Ionization (ESI): ESI is widely used for Disperse Red 1 analysis, typically in positive ion mode.[6] It is highly sensitive but more prone to matrix effects.[5] It works best with reversed-phase solvents like methanol and acetonitrile, which are necessary to keep the water-insoluble dye in solution.[7][8]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent alternative, particularly for nonpolar or slightly polar molecules that are thermally stable.[9][10] Because ionization occurs in the gas phase, APCI can be less susceptible to ion suppression from non-volatile matrix components and works well at higher LC flow rates.[9]

The best approach is to test both sources empirically if your instrument has that capability.

Q4: My signal-to-noise (S/N) ratio is poor. Is this a sensitivity issue or a background issue?

A poor S/N ratio can be caused by either low signal intensity or high background noise.[11] Before optimizing for signal, check your blank injections. If the blank chromatogram shows significant chemical noise or a high baseline, you may have contamination in your mobile phase, solvent lines, or the ion source itself.[12][13] Addressing the background noise first will make it much easier to evaluate and improve the analyte signal.[14]

In-Depth Troubleshooting Guide

When initial checks do not resolve the issue, a more systematic approach is required. This guide breaks down the troubleshooting process by experimental stage, from sample preparation to mass detection.

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving poor signal intensity for Disperse Red 1-d3.

Caption: A step-by-step workflow for troubleshooting poor Disperse Red 1-d3 signal.

Sample Preparation and Matrix Effects

The physical and chemical properties of Disperse Red 1 are central to understanding its behavior. It is a lipophilic, water-insoluble dye, meaning it requires organic solvents for dissolution.[6][8]

-

Causality of the Problem: Ion suppression is a primary cause of poor signal. During the ESI process, co-eluting matrix components compete with Disperse Red 1-d3 for access to the droplet surface and for the available charge, reducing the number of analyte ions that are successfully transferred into the gas phase.[5]

-

Troubleshooting Steps:

-

Confirm Solubility: Ensure your sample diluent is appropriate. A mismatch between your sample solvent and the initial mobile phase can cause the analyte to precipitate in the injection loop or on the column head. Methanol is a suitable solvent.[15]

-

Evaluate Concentration: While counterintuitive, a sample that is too concentrated can lead to ion suppression and detector saturation.[16] Conversely, a sample that is too dilute will naturally produce a weak signal.

-

Assess Matrix Effects: This is the most critical step. Use the protocol below (Protocol 2 ) to determine if your sample matrix is suppressing the signal. The solution is often to implement better sample cleanup procedures or simply to dilute the sample extract.[3]

-

LC Method Optimization

Your Liquid Chromatography (LC) method directly impacts ionization efficiency. The composition of the mobile phase as it enters the MS source dictates the efficiency of droplet formation and analyte charging.[17]

-

Causality of the Problem: For positive mode ESI, efficient protonation of the analyte is required. Disperse Red 1-d3 needs an acidic mobile phase to readily accept a proton [M+H]+. Furthermore, solvents with lower surface tension, like methanol or acetonitrile, promote the formation of a stable Taylor cone and smaller droplets, which enhances ion formation.[7]

-

Troubleshooting Steps:

-

Mobile Phase Composition: Disperse Red 1 is non-polar.[4] A typical mobile phase for its analysis involves a gradient elution with water and an organic solvent (e.g., methanol or acetonitrile).[15] Ensure your gradient provides sufficient organic content during the elution of Disperse Red 1-d3 to keep it soluble.

-

Additives: The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase is crucial for promoting protonation and improving signal intensity in positive ion mode ESI.[15]

-

Flow Rate: Lower flow rates (e.g., < 0.5 mL/min) can sometimes improve ESI sensitivity by allowing more time for desolvation.[17] However, APCI generally performs better at higher flow rates.[9]

-

Mass Spectrometer (MS) Source Optimization

The ion source is where gas-phase ions are generated. Optimizing its parameters is the most direct way to boost signal intensity.[17][18]

-

Causality of the Problem: Each parameter in the ion source—voltages, temperatures, and gas flows—plays a synergistic role in the desolvation and ionization process. An incorrect setting can lead to incomplete desolvation (resulting in solvent clusters), thermal degradation of the analyte, or inefficient ionization.[19]

-

Troubleshooting Steps:

-

Systematic Tuning: Do not randomly adjust parameters. Use a systematic approach like the one outlined in Protocol 1 below. Infuse a standard solution of Disperse Red 1-d3 directly into the source and optimize each parameter individually while monitoring the signal.

-

Key Parameter Review: The table below summarizes critical ESI parameters and their function. APCI involves similar parameters but adds a corona discharge current.

-

| Parameter | Function & Impact on Signal | Typical Starting Point (Positive ESI) |

| Capillary/Spray Voltage | Creates the electrostatic field for droplet formation. Too low = unstable spray; too high = corona discharge, which can destabilize the signal.[7] | 0.7 kV - 4.0 kV[6] |

| Source/Gas Temperature | Aids in solvent evaporation from charged droplets. Too low = incomplete desolvation; too high = potential thermal degradation of the analyte. | 150 °C[6] |

| Desolvation Temperature | Heats the drying gas to complete the desolvation process. Critical for removing the last solvent molecules to liberate the gas-phase ion. | 500 °C[6] |

| Desolvation/Drying Gas Flow | High-flow nitrogen gas that sweeps away the evaporating solvent. Too low = poor desolvation; too high = can physically blow ions away from the inlet. | 1000 L/h[6] |

| Cone/Fragmentor Voltage | Potential difference behind the source orifice. It helps focus ions into the mass analyzer and can induce in-source fragmentation (ISF) at higher settings.[4][20] | Optimize empirically. Start low to preserve the precursor ion. |

Key Experimental Protocols

Protocol 1: Step-by-Step ESI Source Optimization

This protocol describes a systematic method for tuning the ion source using flow injection analysis (FIA) or direct infusion.

-

Prepare a Standard Solution: Make a solution of Disperse Red 1-d3 at a representative concentration (e.g., 50-100 ng/mL) in a solvent mixture that mimics your mobile phase at the time of elution (e.g., 80:20 Methanol:Water with 0.1% Formic Acid).

-

Set up Infusion: Using a syringe pump, infuse the standard solution directly into the MS source at a typical LC flow rate (e.g., 0.3-0.5 mL/min).

-

Initial Instrument Settings: Begin with the manufacturer's recommended default settings for your instrument model.[16] Set the mass analyzer to monitor the expected [M+H]+ ion for Disperse Red 1-d3.

-

Optimize One Parameter at a Time:

-

While infusing the solution and monitoring the signal intensity in real-time, adjust a single parameter (e.g., Capillary Voltage) across its operational range.

-

Identify the value that provides the highest, most stable signal.

-

Return that parameter to its optimal setting.

-

Repeat this process sequentially for all other key source parameters (Desolvation Temperature, Gas Flow, Cone Voltage, etc.).[21]

-

-

Verify and Record: Once all parameters are optimized, record the final settings. The optimized parameters should provide a significant increase in signal intensity compared to the default settings.

Protocol 2: Assessing and Mitigating Matrix Effects

This protocol uses a post-extraction spike to quantify the impact of the sample matrix on the Disperse Red 1-d3 signal.

-

Prepare Three Sample Sets:

-

Set A (Neat Standard): A known concentration of Disperse Red 1-d3 prepared in the final mobile phase composition.

-

Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., a textile extract that does not contain Disperse Red 1) and process it through your entire sample preparation procedure. After the final step, spike the extract with the same known concentration of Disperse Red 1-d3 as in Set A.

-

Set C (Pre-Extraction Spike): A blank matrix sample spiked with Disperse Red 1-d3 before the extraction procedure. (This set is used to evaluate recovery, not matrix effects).

-

-

Analyze and Calculate:

-

Inject and analyze all three sets of samples using your LC-MS/MS method.

-

Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) x 100

-

-

Interpret the Results:

-

ME ≈ 100%: No significant matrix effect.

-

ME < 100%: Ion suppression is occurring.

-

ME > 100%: Ion enhancement is occurring.

-

-

Mitigation Strategies:

-

If significant ion suppression is observed (>15-20%), the first and easiest mitigation strategy is to dilute the final extract (e.g., 5x, 10x) with the mobile phase and re-analyze.[3]

-

If dilution is insufficient or compromises detection limits, improve the sample preparation method to better remove interfering components (e.g., using a more selective Solid Phase Extraction sorbent).

-

References

- Shimadzu Corporation. (n.d.). LC/MS/MS Analysis for Restricted Chemicals in Textiles.

- U.S. Environmental Protection Agency. (n.d.). LC/MS Techniques for the Analysis of Dyes.

- Sigma-Aldrich. (n.d.). Disperse Red 1 Dye content 95%.

- Sigma-Aldrich. (n.d.). Disperse Red 1 Product Page.

- AB Sciex. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles.

- Waters Corporation. (n.d.). Improving the Speed and Quantitative Performance for the Analysis of Allergenic and Carcinogenic Dyes.

- Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong.

- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.

- Agilent Technologies. (2005). Determination of EU-Banned Disperse Dyes by LC/MSD TOF.

- International Livestock Research Institute. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide.

- Vacchi, F. et al. (2015). Using SPE-LC-ESI-MS/MS analysis to assess disperse dyes in environmental water samples.

- Henderson, D. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.

- National Center for Biotechnology Inform

- Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.

- ResearchGate. (n.d.). Matrix effect for individual azo-dyes.

- ResearchGate. (2005). Optical Properties of Disperse-Red-1-Doped Nematic Liquid Crystal.

- National Institutes of Health. (n.d.). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions.

- National High Magnetic Field Laboratory. (n.d.). Atmospheric Pressure Chemical Ionization (APCI).

- PubMed Central. (n.d.). Improving Spectral Similarity and Molecular Network Reliability through Noise Signal Filtering in MS/MS Spectra.

- University of Sunderland. (n.d.). OPTIMISATION OF MASS SPECTROMETRY. SURE (Sunderland Repository).

- ResearchGate. (2018). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?.

- Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine.

- Chemistry For Everyone. (2024).

- ResearchGate. (n.d.). Matrix effects on LC-MS/MS analysis.

- World Dye Variety. (2012). Disperse Red 1.

- LCGC International. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling.

- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.

- National Institutes of Health. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC.

- ResearchGate. (2013). Any suggestions for very low intensity in LC/MS/MS?.

- Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?.

- LCGC International. (n.d.). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.

- MDPI. (n.d.). A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes.

- LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry.

- Waters Corporation. (n.d.). Atmospheric Pressure Ionization Sources: Their Use and Applicability.

- EGUsphere. (2022). Use and misuse of peak intensities from high resolution mass spectrometry in organic matter studies.

- University of North Dakota. (n.d.).

- Alliance Bioversity International - CIAT. (n.d.). Mass Spectrometer (MS) troubleshooting guide.

- Creative Proteomics. (n.d.). Atmospheric Pressure Chemical Ionization.

- ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories.

- ResearchGate. (n.d.). Matrix effect evaluated for all the analytes by comparison of blank and post spiked samples.

- PubMed Central. (n.d.). Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers.

- Thermo Fisher Scientific. (n.d.). Atmospheric pressure photo-Ionization as a useful ion source for LC-MS of photoinitiators used in UV-curable.

- National Institutes of Health. (n.d.). Optimization of Experimental Parameters in Data-Independent Mass Spectrometry Significantly Increases Depth and Reproducibility of Results.

Sources

- 1. cgspace.cgiar.org [cgspace.cgiar.org]

- 2. biotage.com [biotage.com]

- 3. an.shimadzu.com [an.shimadzu.com]

- 4. youngin.com [youngin.com]

- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.labrulez.com [lcms.labrulez.com]

- 7. elementlabsolutions.com [elementlabsolutions.com]

- 8. worlddyevariety.com [worlddyevariety.com]

- 9. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. zefsci.com [zefsci.com]

- 14. Improving Spectral Similarity and Molecular Network Reliability through Noise Signal Filtering in MS/MS Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lcms.cz [lcms.cz]

- 16. gmi-inc.com [gmi-inc.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. ssi.shimadzu.com [ssi.shimadzu.com]

- 20. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chromatographyonline.com [chromatographyonline.com]

Technical Support Center: Disperse Red 1 Analysis

Topic: Overcoming Matrix Effects with Disperse Red 1-d3

Introduction: The Matrix Effect Challenge

Welcome to the technical guide for high-sensitivity azo dye analysis. If you are analyzing Disperse Red 1 (DR1) in complex matrices—such as textile extracts, wastewater effluent, or biological tissues—you have likely encountered Ion Suppression .[1]

In Electrospray Ionization (ESI), co-eluting matrix components (lipids, salts, surfactants) compete with your analyte for charge in the source droplet. This results in a "blind spot" where your instrument reports a lower concentration than is actually present.[1]

The Solution: Disperse Red 1-d3 (DR1-d3).[1] This guide details how to deploy this deuterated internal standard (IS) to normalize these variations, ensuring your data meets FDA/EMA bioanalytical standards.

Part 1: The Mechanism (Why It Works)

To trust the protocol, you must understand the causality. DR1-d3 is a Stable Isotope-Labeled Internal Standard (SIL-IS) .[1]

-

Co-Elution: Because deuterium (

) has a negligible effect on lipophilicity compared to hydrogen, DR1-d3 elutes at virtually the same retention time as native DR1.[1] -

Identical Ionization Environment: Since they elute together, the IS experiences the exact same suppression or enhancement from the matrix as the analyte.

-

Ratio-Metric Correction: When the MS detector suppresses the signal of DR1 by 40%, it also suppresses DR1-d3 by 40%. The ratio of the two peak areas remains constant, preserving quantitative accuracy.

Visualization: The SIL-IS Correction Workflow

Figure 1: The workflow ensures that any signal loss occurring in the ESI source affects both the analyte and the standard equally, self-correcting the final result.

Part 2: Experimental Protocol

Sample Preparation (Textile/Solid Matrix)

Note: Disperse dyes are hydrophobic.[1] Avoid 100% aqueous extraction buffers.[1]

-

Weighing: Weigh 1.0 g of cut textile sample into a centrifuge tube.

-

Internal Standard Spiking (CRITICAL): Add DR1-d3 solution before extraction solvent.[1]

-

Target: Final concentration in vial should be ~50-100 ng/mL.[1]

-

-

Extraction: Add 10 mL of Acetonitrile (ACN) or Methanol.

-

Tip: Ultrasonic extraction (30 mins at 40°C) is recommended to release dye from polyester fibers.[1]

-

-

Filtration: Filter through 0.2 µm PTFE filter (Nylon filters may bind azo dyes).

LC-MS/MS Conditions